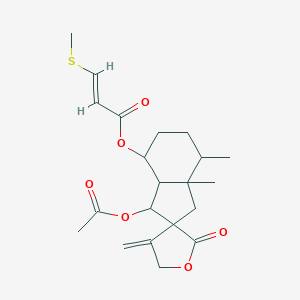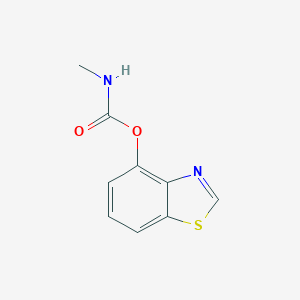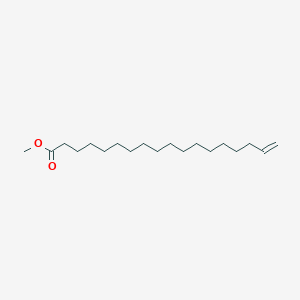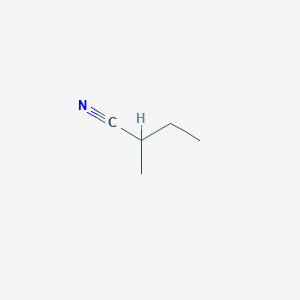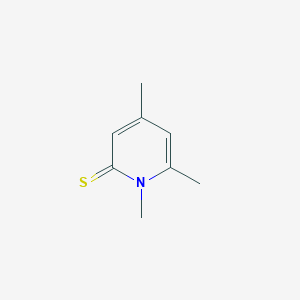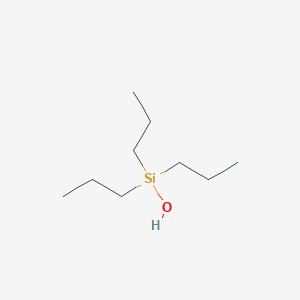
Tripropylsilanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripropylsilanol is a chemical compound that belongs to the class of organosilicon compounds. It is widely used in various scientific research applications due to its unique chemical properties. Tripropylsilanol is synthesized using different methods, including the Grignard reaction, hydrosilylation, and direct synthesis.
作用機序
Tripropylsilanol acts as a silane coupling agent, which means that it can bond organic and inorganic materials together. It can react with hydroxyl groups on the surface of materials, such as glass, metals, and ceramics, to form a covalent bond. This bond enhances the adhesion of materials, which makes it useful in the production of coatings and adhesives.
生化学的および生理学的効果
Tripropylsilanol has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not cause any adverse effects on the environment. It is also biodegradable, which makes it a safe and eco-friendly option for various applications.
実験室実験の利点と制限
Tripropylsilanol has several advantages for lab experiments. It is a versatile compound that can be used in various applications, including the synthesis of organosilicon compounds and the modification of surfaces. It is also non-toxic and biodegradable, which makes it a safe and eco-friendly option. However, tripropylsilanol has some limitations. It is a relatively expensive compound, which can limit its use in large-scale applications. It is also sensitive to moisture, which can affect its stability and reactivity.
将来の方向性
There are several future directions for tripropylsilanol research. One area of interest is the synthesis of new organosilicon compounds using tripropylsilanol as a precursor. Another area of research is the development of new coatings and adhesives using tripropylsilanol as a coupling agent. Additionally, the use of tripropylsilanol in the production of silica nanoparticles and other nanomaterials is an area of growing interest. Further studies are needed to fully understand the potential of tripropylsilanol in various scientific research applications.
Conclusion
Tripropylsilanol is a versatile compound that has various scientific research applications. It can be synthesized using different methods, including the Grignard reaction, hydrosilylation, and direct synthesis. Tripropylsilanol acts as a silane coupling agent, which enhances the adhesion of materials. It has several advantages, including its non-toxic and biodegradable nature, but also some limitations, such as its sensitivity to moisture and relatively high cost. Future research directions include the synthesis of new organosilicon compounds, the development of new coatings and adhesives, and the use of tripropylsilanol in the production of nanomaterials.
合成法
Tripropylsilanol can be synthesized using various methods. The Grignard reaction is one of the most common methods used to synthesize tripropylsilanol. This method involves reacting magnesium with tripropylchlorosilane in anhydrous ether to form a Grignard reagent, which is then treated with water to produce tripropylsilanol. Another method is hydrosilylation, which involves the reaction of propene with triethylsilane in the presence of a platinum catalyst. The direct synthesis method involves reacting silicon tetrachloride with propanol in the presence of a catalyst to produce tripropylsilanol.
科学的研究の応用
Tripropylsilanol is widely used in various scientific research applications, including the synthesis of organosilicon compounds, the preparation of silica nanoparticles, and the modification of surfaces. It is also used as a solvent in chromatography and as a coupling agent in the production of polymer composites. Tripropylsilanol is also used in the production of high-performance coatings and adhesives.
特性
CAS番号 |
17888-60-7 |
|---|---|
製品名 |
Tripropylsilanol |
分子式 |
C9H22OSi |
分子量 |
174.36 g/mol |
IUPAC名 |
hydroxy(tripropyl)silane |
InChI |
InChI=1S/C9H22OSi/c1-4-7-11(10,8-5-2)9-6-3/h10H,4-9H2,1-3H3 |
InChIキー |
IOANYFLVSWZRND-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)O |
正規SMILES |
CCC[Si](CCC)(CCC)O |
同義語 |
Tripropylsilanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



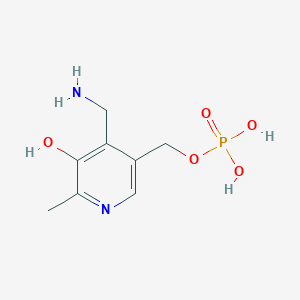
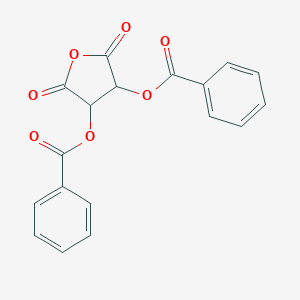
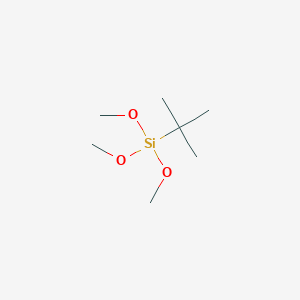
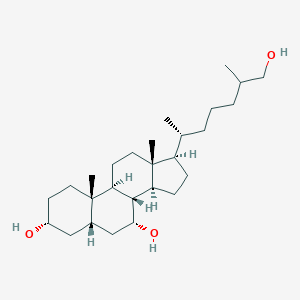
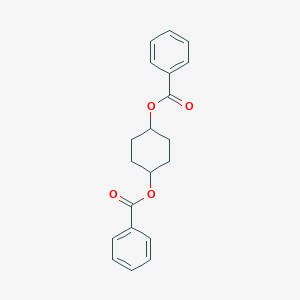
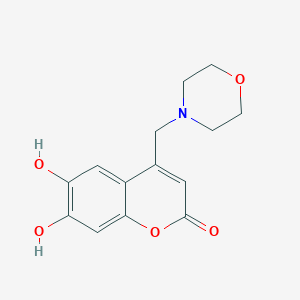
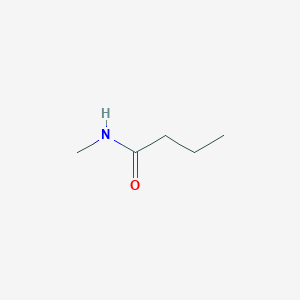
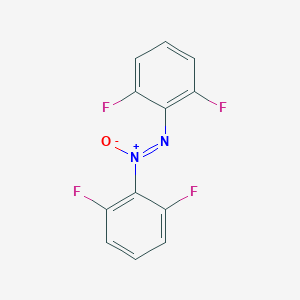
![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)
